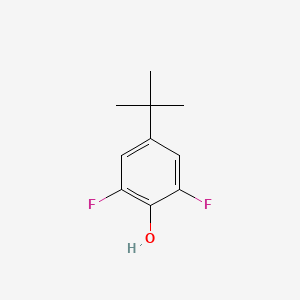
4-(tert-Butyl)-2,6-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2,6-difluorophenol is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2,6-difluorophenol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction yields 4-tert-butylphenol as the primary product, which can then be further fluorinated to introduce the fluorine atoms at the 2 and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(tert-Butyl)-2,6-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2,6-difluorophenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains tert-butyl groups and a methyl group, used as an antioxidant.
4-tert-Butylcatechol: Contains a catechol group, used as a stabilizer and antioxidant.
Uniqueness
4-(tert-Butyl)-2,6-difluorophenol is unique due to the presence of both tert-butyl and fluorine substituents on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-tert-butyl-2,6-difluorophenol |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 |
InChI Key |
LTCZIPBXQXTKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


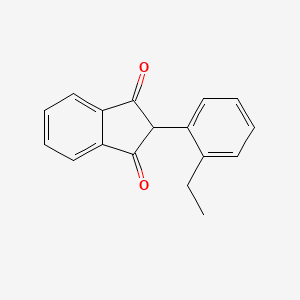
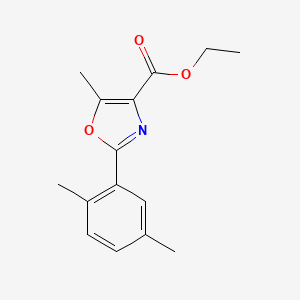
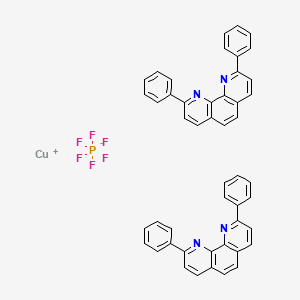
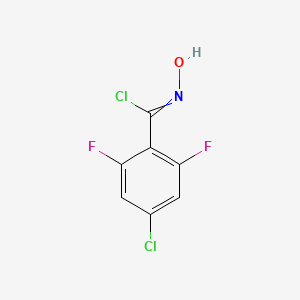
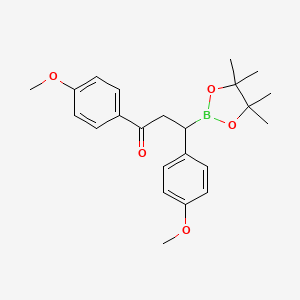
![3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13684767.png)
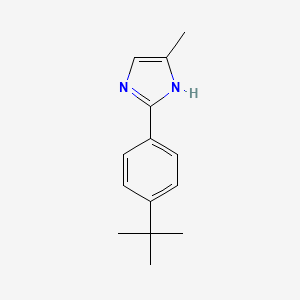
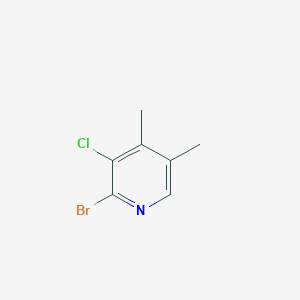
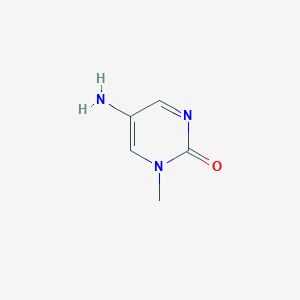
![6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13684797.png)



![1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13684820.png)
